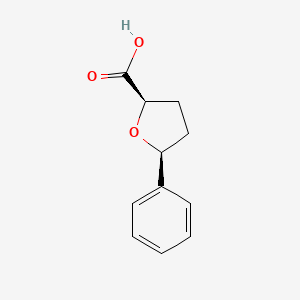
rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid” belongs to the class of organic compounds known as pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are compounds containing a pyrrolidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For example, a similar compound, (3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid, has the InChI code: 1S/C11H19NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and the groups it contains. For instance, (3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid is a powder at room temperature .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "L-proline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetic anhydride", "Sodium acetate", "Sodium carbonate", "Chloroacetic acid", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanesulfonic acid", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Cyclopentanone is reacted with L-proline in the presence of sodium borohydride and hydrochloric acid to form (3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid.", "The resulting product is then treated with sodium hydroxide and methanol to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed with hydrochloric acid to form the carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using acetic anhydride and pyridine.", "The acid chloride is then reacted with sodium acetate and sodium carbonate in the presence of chloroacetic acid and triethylamine to form the corresponding N-acyl pyrrolidine.", "The N-acyl pyrrolidine is then reacted with N,N'-dicyclohexylcarbodiimide and dimethylformamide to form the corresponding N,N'-dicyclohexylurea derivative.", "The N,N'-dicyclohexylurea derivative is then treated with methanesulfonic acid to form the corresponding methanesulfonate salt.", "The methanesulfonate salt is then reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then reduced with hydrogen gas in the presence of palladium on carbon to form rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid." ] } | |
Numéro CAS |
2307782-69-8 |
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




